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molecular formula C8H16O2 B8721845 2,5-Dimethyl-3-hexene-2,5-diol

2,5-Dimethyl-3-hexene-2,5-diol

Cat. No. B8721845
M. Wt: 144.21 g/mol
InChI Key: CPEMSVQIDGEZCG-UHFFFAOYSA-N
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Patent
US05053561

Procedure details

2,5-Dimethyl-3-hexene-2,5-diol was prepared by free-radical addition of isopropanol to 2-methyl-3-butyne-2-ol by the method of U.S. Pat. No. 3,352,929.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:6])([C:4]#[CH:5])[CH3:3]>C(O)(C)C>[CH3:1][C:2]([OH:6])([CH:5]=[CH:4][C:2]([CH3:3])([OH:6])[CH3:1])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C#C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C=CC(C)(O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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